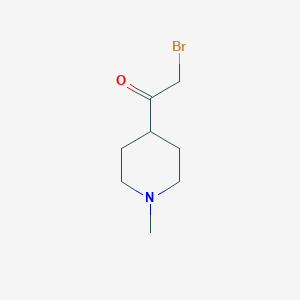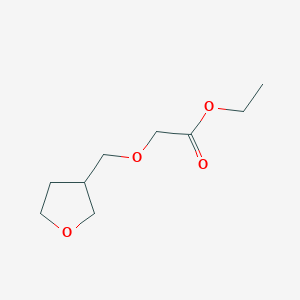
Ethyl 2-(oxolan-3-ylmethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(oxolan-3-ylmethoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group attached to an acetate moiety, with an oxolane ring (a five-membered ring containing one oxygen atom) linked via a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxolan-3-ylmethoxy)acetate can be synthesized through the esterification of 2-(oxolan-3-ylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by shifting the equilibrium towards the ester product.
化学反応の分析
Types of Reactions
Hydrolysis: Ethyl 2-(oxolan-3-ylmethoxy)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Ethyl 2-(oxolan-3-ylmethoxy)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用機序
The mechanism of action of ethyl 2-(oxolan-3-ylmethoxy)acetate largely depends on its interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group and acetate moiety but lacking the oxolane ring.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Ethyl propionate: Similar in structure but with a propionate group instead of the oxolane ring.
Uniqueness
Ethyl 2-(oxolan-3-ylmethoxy)acetate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl 2-(oxolan-3-ylmethoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(10)7-12-6-8-3-4-11-5-8/h8H,2-7H2,1H3 |
InChIキー |
INSPKLDKMBBXNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCC1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


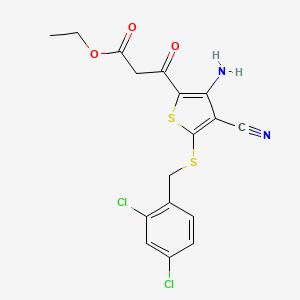
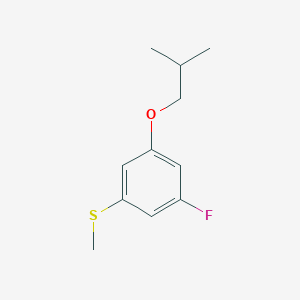

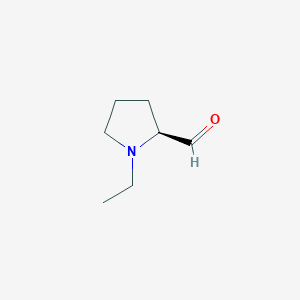
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
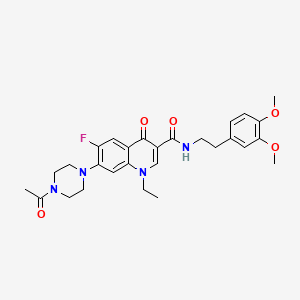
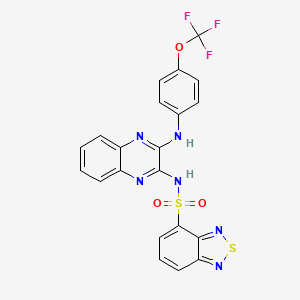
![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
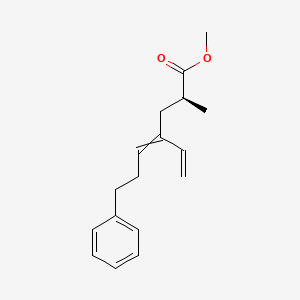
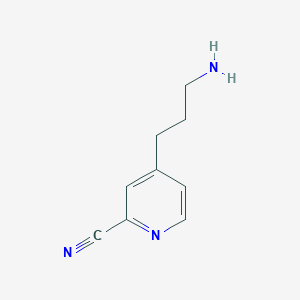
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
